2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride
Overview
Description
2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride: is an organic compound with the molecular formula C7H6Cl2O4S2 and a molecular weight of 289.16 g/mol . This compound is characterized by the presence of both chloro and methylsulfonyl groups attached to a benzenesulfonyl chloride core. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Scientific Research Applications
2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Utilized in the modification of biomolecules such as proteins and peptides.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials.
Safety and Hazards
The compound is classified as an eye irritant (Eye Irrit. 2) . The safety information includes the pictograms GHS07 and the signal word "Warning" . The hazard statements include H319 , and the precautionary statements include P305 + P351 + P338 . The compound is classified under storage class code 11, which pertains to combustible solids . Its WGK is 3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride typically involves the chlorination of 5-(methylsulfonyl)benzenesulfonyl chloride. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually performed in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure the selective chlorination of the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also include purification steps such as recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding sulfonamide, sulfonate, or sulfonyl derivatives.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: The compound can undergo reduction reactions to form sulfide derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and bases (triethylamine, pyridine).
Oxidation Reactions: Oxidizing agents (H2O2, KMnO4), solvents (water, acetic acid).
Reduction Reactions: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).
Major Products Formed:
Sulfonamide Derivatives: Formed by substitution with amines.
Sulfonate Derivatives: Formed by substitution with alcohols.
Sulfone Derivatives: Formed by oxidation of the methylsulfonyl group.
Sulfide Derivatives: Formed by reduction of the methylsulfonyl group.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloro group is highly reactive and can be readily substituted by nucleophiles, leading to the formation of various sulfonyl derivatives. The methylsulfonyl group can undergo oxidation or reduction reactions, resulting in the formation of sulfone or sulfide derivatives .
Molecular Targets and Pathways:
Nucleophilic Substitution: The chloro group acts as a leaving group, allowing nucleophiles to attack the benzene ring and form new covalent bonds.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to form sulfone derivatives or reduced to form sulfide derivatives, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a trifluoromethyl group instead of a methylsulfonyl group.
5-tert-Butyl-2-methyl-benzenesulfonyl chloride: Contains a tert-butyl group instead of a chloro group.
2-Ethoxy-benzenesulfonyl chloride: Contains an ethoxy group instead of a chloro group.
Uniqueness: 2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride is unique due to the presence of both chloro and methylsulfonyl groups, which provide distinct reactivity and versatility in chemical reactions. The combination of these functional groups allows for a wide range of synthetic applications and the formation of diverse sulfonyl derivatives .
Properties
IUPAC Name |
2-chloro-5-methylsulfonylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O4S2/c1-14(10,11)5-2-3-6(8)7(4-5)15(9,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCBIWRMYWDSNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585522 | |
Record name | 2-Chloro-5-(methanesulfonyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90084-62-1 | |
Record name | 2-Chloro-5-(methanesulfonyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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